N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
The compound "N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrazine carboxamide derivatives typically involves the reaction of appropriate amines with pyrazine-2-carboxylic acid or its derivatives. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of the compound may also involve a similar condensation reaction between an amine with methoxyphenyl groups and a pyrazine-2-carboxylic acid derivative.
Molecular Structure Analysis
The molecular structure of pyrazine carboxamide derivatives has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide were recorded to compare the experimentally observed wavenumbers with the theoretically obtained wavenumbers . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated both experimentally and theoretically . These studies provide a foundation for understanding the molecular structure of the compound , which likely features a pyrazine ring and carboxamide moiety as key structural elements.
Chemical Reactions Analysis
The reactivity of pyrazine carboxamide derivatives can be inferred from studies on similar compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were shown to react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also participate in nucleophilic substitution reactions with sulfur-containing reagents. Additionally, the reactivity towards electrophilic attacks can be assessed by calculations of Fukui functions, as demonstrated in the study of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxamide derivatives can be quite diverse. The HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide suggests an extended π-electron delocalization over the pyrazine ring and carboxamide moiety, which is responsible for the nonlinearity of the molecule . This could imply that the compound may also exhibit significant electronic delocalization, potentially affecting its optical and electronic properties. Furthermore, the formation of cocrystals with carboxylic acids, as seen in the study of pyrazinecarboxamide (PZA) derivatives, indicates that the compound may form solid-state structures with complementary hydrogen bonding sites .
Scientific Research Applications
Synthesis and Characterization
- This compound is utilized in the synthesis of various derivatives with potential biological activities. For instance, Hassan et al. (2014) demonstrated the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitubercular Activity
- The compound's derivatives have shown antimicrobial properties. Othman & Hussein (2020) synthesized derivatives including 5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide, exhibiting notable antibacterial bioactivity (Othman & Hussein, 2020). Additionally, Bodige et al. (2019) reported the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with significant antitubercular activity (Bodige et al., 2019).
Potential in Electrochromic Materials
- The compound has been explored for use in electrochromic materials. Zhao et al. (2014) synthesized novel polymers incorporating pyrido[4,3-b]pyrazine as the acceptor unit for potential application in NIR electrochromic devices (Zhao et al., 2014).
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-19-10-6-5-8-17(19)25-24(28)27-13-12-26-11-7-9-18(26)22(27)16-14-20(30-2)23(32-4)21(15-16)31-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCDBIKSNORBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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